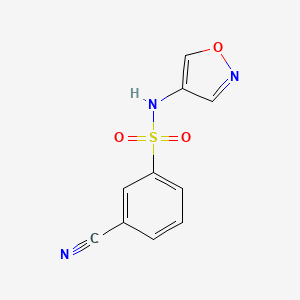

3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide

Description

3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a cyano group (-CN) at the 3-position of the benzene ring and an isoxazol-4-yl substituent on the sulfonamide nitrogen. The cyano group, an electron-withdrawing substituent, may enhance binding affinity to metalloenzymes by increasing the acidity of the sulfonamide proton, facilitating chelation with metal ions in active sites .

Properties

Molecular Formula |

C10H7N3O3S |

|---|---|

Molecular Weight |

249.25 g/mol |

IUPAC Name |

3-cyano-N-(1,2-oxazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H7N3O3S/c11-5-8-2-1-3-10(4-8)17(14,15)13-9-6-12-16-7-9/h1-4,6-7,13H |

InChI Key |

PWEHNNCZUKKIOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CON=C2)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for Sulfonamides

Classical Sulfonamide Formation

The formation of the sulfonamide linkage represents a critical step in the synthesis of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide. The classical approach involves the reaction of sulfonyl chlorides with appropriate amines.

A general synthetic route for sulfonamide formation involves:

- Preparation of the appropriately substituted benzenesulfonyl chloride

- Reaction with isoxazol-4-amine to form the sulfonamide bond

In a typical procedure, the sulfonyl chloride is reacted with the amine in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction can be represented as follows:

3-Cyanobenzenesulfonyl chloride + Isoxazol-4-amine → 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide + HCl

Alternative Sulfonamide Formation Methods

Recent developments have introduced alternative methodologies for sulfonamide formation, which may be applicable to the synthesis of the target compound. One such method involves the reductive coupling of aryl sulfinates and nitroarenes.

A notable approach employs the reductive coupling of sodium aryl sulfinates with nitroarenes using sodium bisulfite as the reducing agent:

ArSO2Na + ArNO2 + NaHSO3 → ArSO2NHAr' + Byproducts

This method could potentially be adapted for the synthesis of the target compound by using an appropriate nitro-isoxazole derivative and 3-cyanobenzenesulfinate.

Preparation of 3-Cyanobenzenesulfonamide Intermediates

Synthesis of 3-Cyanobenzenesulfonamide

The 3-cyanobenzenesulfonamide intermediate serves as a crucial precursor for the target compound. Multiple synthetic routes for this intermediate are available:

From 3-Bromobenzenesulfonamide via Cyanation

One method involves the copper-catalyzed cyanation of 3-bromobenzenesulfonamide:

- Preparation of 3-bromobenzenesulfonamide

- Cyanation using copper(I) cyanide in a polar aprotic solvent such as N,N-dimethylformamide (DMF)

Direct Sulfonamide Formation from 3-Cyanobenzene Derivatives

Another approach involves the direct sulfonylation of 3-cyanobenzene followed by conversion to the sulfonamide:

Direct Cyanation Methods

The introduction of the cyano group at the 3-position can also be achieved through direct cyanation methodologies:

Sandmeyer Reaction

The Sandmeyer reaction offers a viable route for introducing the cyano group:

- Diazotization of 3-aminobenzenesulfonamide with sodium nitrite in acidic conditions

- Treatment of the resulting diazonium salt with copper(I) cyanide to introduce the cyano group

Table 1 below summarizes the reaction conditions for different cyanation methods based on literature reports for similar compounds:

Synthesis of Isoxazole Derivatives

Preparation of Isoxazol-4-amine

Isoxazol-4-amine, a key building block for the target compound, can be synthesized through various methods:

From β-Keto Esters and Hydroxylamine

A common approach involves the cyclocondensation of β-keto esters with hydroxylamine:

- Reaction of a suitable β-keto ester with hydroxylamine hydrochloride in the presence of a base

- Subsequent functionalization to introduce the amino group at the 4-position

From Isoxazole via Nitration and Reduction

Another route involves:

Alternative Isoxazole Formations

Several additional methods for isoxazole synthesis have been reported:

The 1,3-dipolar cycloaddition of nitrile oxides with vinyl acetate yields 3-phenyl-5-acetoxy-Δ2-isoxazoline. These compounds are readily converted into 3-phenyl isoxazole by the removal of acetic acid.

These various isoxazole formation methods can be adapted for the synthesis of appropriately substituted isoxazole derivatives that can subsequently be coupled with 3-cyanobenzenesulfonamide.

N-Substitution Methods for Sulfonamides

Direct N-Substitution

Direct N-substitution of the primary sulfonamide with appropriate isoxazole derivatives represents a straightforward approach:

Coupling via Buchwald-Hartwig Reaction

The Buchwald-Hartwig reaction offers a powerful method for forming C-N bonds and can be applied to the synthesis of N-substituted sulfonamides:

- Reaction of 3-cyanobenzenesulfonamide with a halogenated isoxazole derivative

- Use of a palladium catalyst, suitable ligand, and base

Table 2 presents typical reaction conditions for N-substitution methods based on literature reports:

Complete Synthetic Routes for 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide

Based on the methodologies described above, several comprehensive synthetic routes for the preparation of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide can be proposed:

Route A: Sulfonylation of Isoxazol-4-amine

This approach involves the direct reaction of 3-cyanobenzenesulfonyl chloride with isoxazol-4-amine:

Route B: N-Arylation of 3-Cyanobenzenesulfonamide

An alternative approach involves the N-arylation of 3-cyanobenzenesulfonamide with a halogenated isoxazole:

Route C: Reductive Coupling Approach

This innovative approach utilizes the reductive coupling methodology:

- Preparation of sodium 3-cyanobenzenesulfinate

- Reaction with 4-nitroisoxazole under reductive coupling conditions using sodium bisulfite

- Isolation and purification of the target compound

Table 3 below compares the advantages and disadvantages of these synthetic routes:

| Route | Advantages | Disadvantages | Key Considerations |

|---|---|---|---|

| Route A | Direct approach, fewer steps | Requires preparation of sulfonyl chloride which may be moisture-sensitive | Suitable for large-scale synthesis |

| Route B | Modular approach, flexible | Requires expensive catalysts and ligands | Good for library synthesis and optimization |

| Route C | Avoids sulfonyl chloride intermediates | May produce regioisomers, requires optimization | Environmentally friendly option |

Optimization and Scale-Up Considerations

Reaction Optimization

Several parameters can be optimized to improve yield and purity:

Solvent Effects

The choice of solvent significantly impacts reaction outcomes. For sulfonamide formation, aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile are commonly used.

Temperature and Reaction Time

Optimal temperature and reaction duration vary depending on the synthetic route:

Purification Strategies

Effective purification is essential for obtaining the target compound in high purity:

Structural Confirmation and Characterization

Spectroscopic Analysis

The structure of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide can be confirmed using various spectroscopic techniques:

NMR Spectroscopy

1H NMR would show characteristic signals for:

- Aromatic protons of the benzene ring

- Isoxazole ring protons

- Sulfonamide NH proton

13C NMR would confirm the presence of:

Infrared Spectroscopy

Key IR bands would include:

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and fragmentation pattern of the compound, with a molecular ion peak corresponding to the expected molecular weight of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide.

Chemical Reactions Analysis

3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of β-ketodithioesters with sodium azide furnishes β-ketonitriles in good yields .

Scientific Research Applications

3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, isoxazole derivatives are known for their antimicrobial, antiviral, anticancer, anti-inflammatory, and immunomodulating activities . These compounds are also used in the development of new drugs and therapeutic agents . In the industry, isoxazole derivatives are used in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of the labile N–O bond in the isoxazole ring allows for the cleavage and formation of various 1,3-bifunctional derivatives of carbonyl compounds . This makes isoxazole derivatives particularly useful in medicinal chemistry, as they can interact with a wide range of biological targets and pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The bioactivity of benzenesulfonamides is highly dependent on substituent type and position. Key structural analogs and their substituent effects include:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -CN) at the para or meta positions enhance enzyme inhibition by increasing sulfonamide acidity .

- Bulky heterocyclic substituents (e.g., isoxazolyl, pyrazolyl) improve selectivity for specific isoforms, such as hCA XII over hCA IX .

Enzyme Inhibition:

- HIV Integrase (HIV IN): Nitro-substituted styrylquinolin-7-yl derivatives (e.g., IIIi) showed 96.7% inhibition, attributed to nitro-enhanced sulfonamide acidity . The cyano group in 3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide may mimic this effect.

- Carbonic Anhydrases (hCA): Chloro-phenyl/hydroxy-phenyl pyrazolyl derivatives exhibited nanomolar inhibition of hCA XII (KI = 6.2–95 nM), with >10-fold selectivity over hCA IX .

Cytotoxicity:

- Chloro-phenyl derivatives demonstrated leader compound status in anticancer activity, suggesting halogen substituents enhance cytotoxicity . Cyano groups, while electron-withdrawing, may require evaluation for similar effects.

Pharmacokinetic and Analytical Profiles

- HPLC Analysis : A related compound, 4-(5-methyl-3-(3-fluorophenyl)-isoxazol-4-yl)benzenesulfonamide, was quantified in plasma with a retention time of 3.5 minutes and a LOQ of 0.5 ng/mL, indicating robust analytical methods for isoxazolyl-benzenesulfonamides .

Q & A

What synthetic strategies are commonly employed for preparing 3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide derivatives?

Level : Basic

Methodological Answer :

The synthesis typically involves coupling anthranilic acid derivatives (e.g., substituted 2-aminobenzoic acids) with isothiocyanato-benzenesulfonamide intermediates under reflux conditions in alcoholic solvents. For example, 3-(2-mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide derivatives are synthesized by reacting anthranilic acids with 3-isothiocyanato-benzenesulfonamide, followed by cyclization. Yields range from 58% to 71%, depending on substituents and reaction optimization . Characterization relies on / NMR, mass spectrometry (MS), and elemental analysis to confirm regiochemistry and purity .

How can researchers resolve discrepancies in 1H^1H1H NMR spectral data for benzenesulfonamide derivatives with similar substituents?

Level : Advanced

Methodological Answer :

Contradictions in NMR data often arise from solvent effects, tautomerism, or dynamic exchange processes. For instance, sulfonamide NH protons may appear as broad singlets (e.g., δ 7.55 ppm in DMSO-d) due to hydrogen bonding, while thiol (SH) protons exchange with DO and resonate downfield (δ 13.10–13.18 ppm). Advanced strategies include:

- Variable-temperature NMR to identify exchange-broadened signals.

- 2D experiments (e.g., - HSQC) to assign overlapping peaks.

- Computational modeling (DFT) to predict chemical shifts and validate assignments .

What crystallographic methods are recommended for elucidating the solid-state structure of 3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide?

Level : Advanced

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key considerations:

- High-resolution data collection (≤ 1.0 Å) to resolve cyano/isoxazole orientation.

- Twinning analysis (SHELXD) for crystals with non-merohedral twinning.

- Hydrogen-bonding networks are critical for stabilizing sulfonamide conformations. For macromolecular complexes, SHELXPRO interfaces with refinement tools like PHENIX .

How can reaction yields be optimized for benzenesulfonamide derivatives with electron-withdrawing substituents?

Level : Advanced

Methodological Answer :

Electron-withdrawing groups (e.g., cyano, fluoro) reduce nucleophilicity, requiring tailored conditions:

- Catalysis : Use Lewis acids (e.g., ZnCl) to activate isothiocyanate intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered substrates.

- Temperature : Prolonged reflux (6–8 hours) improves conversion for low-yielding reactions (e.g., 58% for 3i vs. 71% for 3n) .

What analytical techniques are suitable for quantifying 3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide in biological matrices?

Level : Basic

Methodological Answer :

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred. Key parameters:

- Column : C18 reversed-phase (e.g., 5 µm, 150 mm × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/0.1% formic acid.

- Internal standards : Isotopically labeled analogs (e.g., -sulfonamide) minimize matrix effects.

- Limit of quantification (LOQ) : Achievable down to 0.5 ng/mL in plasma using solid-phase extraction (SPE) .

How should researchers design assays to evaluate the biological activity of sulfonamide derivatives against cancer targets?

Level : Advanced

Methodological Answer :

- Target selection : Prioritize enzymes overexpressed in cancers (e.g., carbonic anhydrase IX).

- Assay conditions : Use pH-controlled buffers (pH 6.5–7.4) to mimic tumor microenvironments.

- Data validation : Cross-validate inhibition results with orthogonal methods (e.g., SPR for binding kinetics, cell viability assays).

- SAR analysis : Correlate substituent effects (e.g., isoxazole vs. pyrazole) with activity using multivariate regression models .

What strategies mitigate challenges in synthesizing sterically hindered benzenesulfonamide derivatives?

Level : Advanced

Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) during coupling steps.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) for heat-sensitive intermediates.

- Flow chemistry : Enables precise control of reaction parameters (temperature, residence time) for high-throughput synthesis .

How can computational tools predict the metabolic stability of 3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide?

Level : Advanced

Methodological Answer :

- In silico models : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 metabolism.

- Docking simulations : Identify potential metabolic hotspots (e.g., cyano group oxidation) using CYP3A4 crystal structures.

- Retrosynthetic planning : AI-driven platforms (e.g., Pistachio) suggest stable analogs by modifying labile substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.